molecular formula C21H17ClN2O4S B14217887 N-(4-{[2-(3-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide CAS No. 827577-01-5

N-(4-{[2-(3-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B14217887
CAS No.: 827577-01-5
M. Wt: 428.9 g/mol
InChI Key: AVEOUUKYCPBIQO-UHFFFAOYSA-N
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Description

N-(4-{[2-(3-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide is a chemical compound with the molecular formula C21H17ClN2O4S It is known for its complex structure, which includes a chlorobenzoyl group, a sulfamoyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(3-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-chlorobenzoyl chloride with 2-aminophenylsulfonamide to form an intermediate product. This intermediate is then reacted with acetic anhydride to yield the final compound. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(3-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as:

    Oxidation: Mild to moderate temperatures and acidic or basic environments.

    Reduction: Low temperatures and inert atmospheres to prevent unwanted side reactions.

    Substitution: Elevated temperatures and the presence of a suitable solvent to dissolve the reagents and the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-(4-{[2-(3-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-{[2-(3-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[2-(3-Chlorobenzoyl)hydrazino]sulfonyl}phenyl)acetamide
  • N-(4-{[2-(3-Chlorobenzoyl)phenyl]amino}sulfonyl}phenyl)acetamide
  • N-(4-{[2-(3-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide derivatives

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity

Properties

CAS No.

827577-01-5

Molecular Formula

C21H17ClN2O4S

Molecular Weight

428.9 g/mol

IUPAC Name

N-[4-[[2-(3-chlorobenzoyl)phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C21H17ClN2O4S/c1-14(25)23-17-9-11-18(12-10-17)29(27,28)24-20-8-3-2-7-19(20)21(26)15-5-4-6-16(22)13-15/h2-13,24H,1H3,(H,23,25)

InChI Key

AVEOUUKYCPBIQO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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